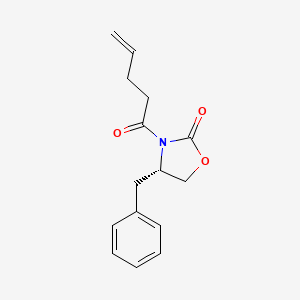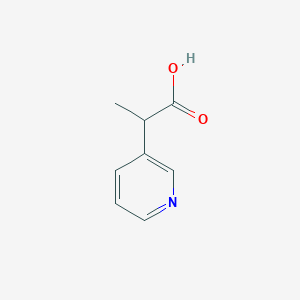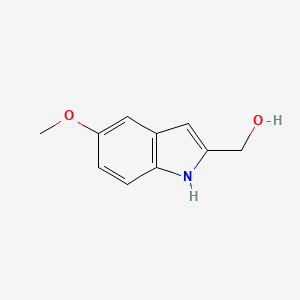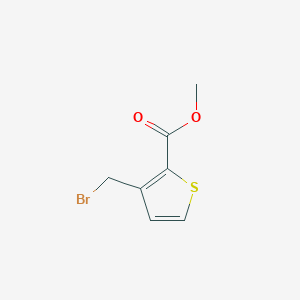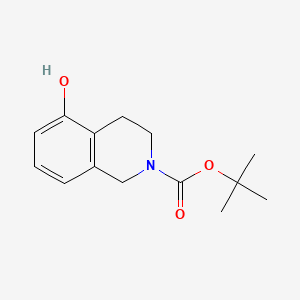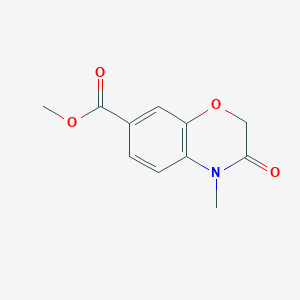
Gln-Glu
描述
Gln-Glu is a dipeptide that is used as a substitute for glutamine in cell culture . It is a part of protein synthesis and is a nitrogen donor for the biosynthesis of amino acids, nucleic acids, amino sugars, and vitamin B coenzymes .
Molecular Structure Analysis
The molecular structure of Gln-Glu is complex and involves various interactions. For instance, Gln and Glu residues in proteins or peptides have been reported to cyclize to pyroglutamic acid (pGlu) during liquid chromatography (LC)-mass spectrometry (MS) analysis .Chemical Reactions Analysis
Gln and Glu can cyclize to pGlu in the electrospray ionization source, revealing a previously uncharacterized artifact in metabolomic studies . The extent of conversion is dependent on fragmentor voltage .Physical And Chemical Properties Analysis
Gln-Glu has a molecular weight of 146.1445 g/mol and a molecular formula of C5H10N2O3 . It is soluble in water and has a melting point around 185°C .科学研究应用
Emotional and Cognitive Functions
Glutamine (Gln), a non-essential amino acid, is synthesized de novo by glutamine synthetase (GS) in various organs. In the brain, GS is exclusively expressed in astrocytes under normal physiological conditions, producing Gln that takes part in glutamatergic neurotransmission through the glutamate (Glu)–Gln cycle . Recent findings indicated that a neuronal Gln deficiency in the medial prefrontal cortex in rodents led to depressive behaviors and mild cognitive impairment along with lower glutamatergic neurotransmission .
Cardiovascular Health and Disease
Emerging evidence indicates that l-glutamine (Gln) plays a fundamental role in cardiovascular physiology and pathology . By serving as a substrate for the synthesis of DNA, ATP, proteins, and lipids, Gln drives critical processes in vascular cells, including proliferation, migration, apoptosis, senescence, and extracellular matrix deposition . Gln also promotes cardiovascular health by serving as an l-arginine precursor to optimize nitric oxide synthesis .
Metabolic Regulation
Gln could modulate physiological functions such as immune enhancer, muscular maintainer, nitrogen transporter, neuronal mediator, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Antioxidant and Anti-inflammatory Effects
Gln exerts potent antioxidant and anti-inflammatory effects in the circulation by inducing the expression of heme oxygenase-1, heat shock proteins, and glutathione .
Mitigation of Risk Factors for Cardiovascular Disease
Gln mitigates numerous risk factors for cardiovascular disease, such as hypertension, hyperlipidemia, glucose intolerance, obesity, and diabetes .
Potential Therapeutic Avenue for Hyperglycemia
Blocking Glu production by targeting hepatic GLS2 activity ameliorates hyperglycemia in both humans and mice, suggesting a possible new therapeutic avenue to treat hyperglycemia .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFCNWTMWOOJJ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309175 | |
| Record name | L-Glutaminyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaminylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gln-Glu | |
CAS RN |
88830-90-4 | |
| Record name | L-Glutaminyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88830-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutaminyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaminylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the Gln-Glu cycle in energy metabolism?
A: The Gln-Glu cycle plays a crucial role in regulating energy metabolism, particularly in conditions like chronic hepatic encephalopathy (HE). Research using a rat model with chronic HE induced by thioacetamide (TAA) revealed significant changes in the levels of α-ketoglutarate (αKG) and α-ketoglutaramate (αKGM), key metabolites within the Gln-Glu cycle []. These changes were accompanied by decreased activity of ω-amidase (ωA) and glutamine transaminase (GTK), enzymes involved in this metabolic pathway []. This suggests that the Gln-Glu cycle significantly contributes to energy regulation during chronic HE.
Q2: How does thymosin β4 influence biological processes?
A: Thymosin β4, a peptide consisting of 43 amino acid residues, has been identified in various tissues, with high concentrations found in the spleen and peritoneal macrophages []. While its exact role is not fully understood, research indicates that thymosin β4 is synthesized in macrophages and spleen cells, suggesting a potential role in immune responses and cellular functions [].
Q3: What is the significance of the αKG/αKGM ratio in chronic HE?
A: The ratio of αKG to αKGM appears to be a potential biomarker for diagnosing the progression of chronic HE []. In the TAA-induced rat model, a substantial increase in αKG levels was observed in blood plasma and organ tissues, while αKGM levels decreased concurrently []. This suggests that monitoring this ratio could be valuable for assessing the severity of HE.
Q4: What is the structure of thymosin β4?
A: Thymosin β4 is a peptide with the following amino acid sequence: Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH [, , ].
Q5: What are some other peptides identified in the provided research and what are their sequences?
A: Several peptides with biological activities were identified. Some examples include:* DSIP (Delta sleep-inducing peptide): Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH [, , ]* Cecropin A: Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Glu-Lys-Val-Gly-Gln-Asn-Ile-Arg-Asp-Gly-Ile-Ile-Lys-Ala-Gly-Pro-Ala-Val-Ala-Val-Val-Gly-Gln-Ala-Thr-Gln-Ile-Ala-Lys [, ]* YG-1 (Yeast ACE inhibitor): Gly-His-Lys-Ile-Ala-Thr-Phe-Gln-Glu-Arg []* YG-2 (Yeast ACE inhibitor): Gly-Lys-Lys-Ile-Ala-Thr-Tyr-Gln-Glu-Arg []* YG-3 (Yeast ACE inhibitor): Pro-Ala-Asn-Leu-Pro-Trp-Gly-Ser-Ser-Asn-Val []
Q6: How do structural modifications of the activated protein C (APC) exosite affect its interaction with Factor VIIIa?
A: Research using surface plasmon resonance (SPR) and FXa generation assays revealed that specific basic residues within the APC exosite, particularly Lys39, Arg67, and Arg74, play crucial roles in binding and inactivating Factor VIIIa []. Mutations of these residues, such as Lys39Ala and Arg67Ala, significantly reduced the binding affinity of APC to Factor VIIIa and impaired its ability to inactivate the clotting factor []. These findings highlight the importance of these basic residues in the interaction between APC and Factor VIIIa.
Q7: What is the role of the amino acid sequence 400-429 in HTLV-1 infection?
A: The amino acid sequence 400-429 of the gp21 envelope protein of HTLV-1 is crucial for viral infection, specifically at the postbinding step []. Synthetic peptides derived from this region, particularly gp21 peptide 400-429, significantly inhibited cell-free HTLV-1 infection []. Mutations within this peptide, especially at positions Asn407, Ser408, and Leu413, -419, -424, and -429, diminished its neutralizing activity []. This suggests that this specific region of gp21 is involved in a critical stage of HTLV-1 entry into host cells after initial binding.
Q8: How does the structure of the MDC1 BRCT repeat domain contribute to its function?
A: The tandem BRCT repeats of MDC1, a protein involved in DNA damage response, specifically recognize and bind to the phosphorylated tail of histone variant H2AX (γ-H2AX) []. X-ray crystallography of the MDC1 BRCT domain revealed that this interaction is highly dependent on the presence of a free carboxylate group at the COOH-terminal tyrosine residue of the γ-H2AX tail []. Residues Arg1932 and Arg1933 within the MDC1 BRCT domain are thought to interact with the COOH terminus and penultimate Glu of γ-H2AX, while Gln2013 may contribute to the specific recognition of the COOH-terminal Tyr []. This specific binding is essential for MDC1's role in DNA repair processes.
Q9: How does the Gln-Glu-Pro-Val-Leu peptide (QEPVL) impact the immune system?
A: QEPVL, a casein-derived peptide, significantly modulates the immune response by activating lymphocytes []. In vitro and in vivo studies have demonstrated that QEPVL enhances lymphocyte proliferation and increases cyclic AMP levels in a dose-dependent manner []. Furthermore, QEPVL exhibits anti-inflammatory effects by regulating nitric oxide release and modulating cytokine production, such as IL-4, IL-10, IFN-γ, and TNF-α, in vivo []. These findings suggest QEPVL's potential as a functional food ingredient for immune support and inflammation management.
Q10: How does the formulation of thymosin β4 and DSIP as a combination therapy influence its therapeutic potential?
A: Combining thymosin β4 and DSIP as a single therapeutic agent shows promise in addressing various diseases [, , ]. Formulating these peptides together aims to enhance their individual therapeutic effects, potentially leading to improved treatment outcomes for conditions such as cancer, cardiovascular diseases, infections, fibrosis, inflammatory diseases, neurodegenerative diseases, and autoimmune diseases [, , ].
Q11: What are the advantages of lyophilized or liquid buffer formulations for thymosin β4 and DSIP?
A: Lyophilized and liquid buffer formulations offer practical advantages for the administration of thymosin β4 and DSIP, especially for specific patient populations [, ]. These formulations allow for flexible dosing and easier administration, particularly in newborns, toddlers, and preschool children, making them suitable options for delivering these peptides [, ].
Q12: What are the pharmacokinetic properties of NC100668, a potential tracer for venous thromboembolism imaging?
A: NC100668, a novel tracer for imaging venous thromboembolism, exhibits rapid clearance from the bloodstream, with more than half of the injected radioactivity eliminated through urine within 2 hours []. Its pharmacokinetic profile reveals a two-phase elimination process, with an initial rapid half-life of 12 minutes followed by a slower elimination phase with a half-life of 1.2 hours and a terminal half-life of 10.5 hours []. These properties make NC100668 a promising candidate for imaging venous thromboembolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





